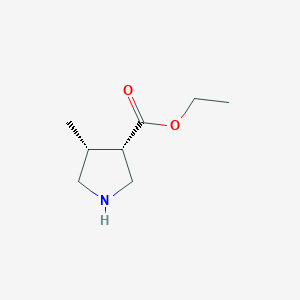
Ethyl (3S,4R)-4-methylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S,4R)-4-methylpyrrolidine-3-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3S,4R)-4-methylpyrrolidine-3-carboxylate typically involves enantioselective reactions to ensure the correct stereochemistry. One common method is the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides moderate yields and excellent enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale enantioselective catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (3S,4R)-4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the pyrrolidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Ethyl (3S,4R)-4-methylpyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl (3S,4R)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
Pyrrolidine Alkaloids: Naturally occurring alkaloids with a pyrrolidine ring, known for their pharmacological activities, including antioxidant and anticancer effects.
Piperidine Derivatives: These compounds share structural similarities and are widely used in drug development due to their diverse biological activities.
Uniqueness: Ethyl (3S,4R)-4-methylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of an ethyl ester group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (3S,4R)-4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
TVTNJIINRHALKA-NKWVEPMBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@@H]1C |
Canonical SMILES |
CCOC(=O)C1CNCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















